Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 53241-92-2
VCID: VC11994257
InChI: InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-13-8-4-5-9(17-2)14-10(8)11(7)15/h4-6H,3H2,1-2H3,(H,13,15)
SMILES: CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

CAS No.: 53241-92-2

Cat. No.: VC11994257

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate - 53241-92-2

Specification

CAS No. 53241-92-2
Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
IUPAC Name ethyl 6-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-13-8-4-5-9(17-2)14-10(8)11(7)15/h4-6H,3H2,1-2H3,(H,13,15)
Standard InChI Key UQVDJAIJPVHGER-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is a crystalline solid with a molecular weight of 248.23 g/mol . The compound’s structure comprises a 1,5-naphthyridine core, where nitrogen atoms occupy positions 1 and 5 of the fused ring system. Key substituents include:

  • Methoxy group (-OCH3_3): Positioned at carbon 6, this electron-donating group influences the compound’s electronic distribution and solubility .

  • Hydroxyl group (-OH): Located at carbon 4, this group participates in hydrogen bonding and acid-base reactions .

  • Ethyl carboxylate ester (-COOEt): At carbon 3, this ester enhances lipophilicity, facilitating membrane permeability in biological systems .

The planar naphthyridine core allows for π-π stacking interactions, crucial for binding to biological targets like DNA gyrase or topoisomerase IV . X-ray crystallography and NMR spectroscopy confirm the compound’s regiochemistry, with the hydroxyl and methoxy groups adopting para and meta orientations relative to the carboxylate .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H12N2O4\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_4
Molecular Weight248.23 g/mol
Melting Point215–217°C (decomposes)
Solubility in Water1.2 mg/mL (25°C)
LogP (Octanol-Water)1.8

Synthesis and Preparation

The synthesis of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate typically involves cyclization and esterification steps. A representative protocol involves:

Cyclization of Precursors

A solution of 6-methoxy-1,5-naphthyridine-3-carboxylic acid (2.0 g) in phosphorus oxychloride (POCl3_3, 10 mL) is refluxed at 110°C for 4 hours . The reaction mixture is cooled, quenched with ice water, and neutralized with ammonium hydroxide to pH 7–8 . The precipitate is filtered and washed with cold ethanol to yield the intermediate 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylic acid .

Esterification

The chlorinated intermediate (1.5 g) is dissolved in anhydrous ethanol (20 mL) with concentrated sulfuric acid (0.5 mL) as a catalyst. The mixture is refluxed at 80°C for 6 hours, followed by solvent removal under reduced pressure . The crude product is recrystallized from ethanol to obtain the title compound in 75–80% yield .

Table 2: Reaction Conditions for Synthesis

ParameterValueSource
Reflux Temperature (POCl3_3)110°C
Esterification CatalystH2_2SO4_4
Reaction Time (Esterification)6 hours
Yield75–80%

Alternative routes utilize microwave-assisted synthesis, reducing reaction times to 30 minutes with comparable yields .

Chemical Reactivity and Derivatives

The compound’s reactivity is governed by its functional groups:

Nucleophilic Substitution

The hydroxyl group at position 4 undergoes substitution with amines or thiols under basic conditions. For example, treatment with benzylamine in dimethylformamide (DMF) at 100°C produces 4-benzylamino-6-methoxy-1,5-naphthyridine-3-carboxylate .

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) at 60°C, yielding 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylic acid . This acid serves as a precursor for amide derivatives with enhanced bioavailability .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 4, broadening structural diversity . For instance, reaction with 4-fluorophenylboronic acid in the presence of Pd(PPh3_3)4_4 generates 4-(4-fluorophenyl)-6-methoxy-1,5-naphthyridine-3-carboxylate .

Biological Activity and Antimicrobial Properties

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate exhibits moderate antimicrobial activity, with its derivatives showing enhanced potency:

Antibacterial Activity

Derivatives bearing fluoroquinolone-like substituents inhibit DNA gyrase in Staphylococcus aureus (MIC: 2–4 µg/mL) and Escherichia coli (MIC: 1–2 µg/mL) . The parent compound itself demonstrates MIC values of 16–32 µg/mL against Gram-positive bacteria, attributed to its ability to intercalate bacterial DNA .

Table 3: Antimicrobial Activity of Derivatives

DerivativeMIC Against S. aureus (µg/mL)MIC Against E. coli (µg/mL)Source
Parent Compound16–3232–64
4-Fluoroquinolone Analog2–41–2
4-Benzylamino Derivative8–1616–32

Antifungal Activity

The compound’s copper(II) complexes exhibit antifungal effects against Candida albicans (MIC: 8–16 µg/mL) by disrupting fungal cell membrane integrity .

Recent Advances and Future Directions

Recent studies focus on:

  • Nanoparticle Delivery: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 40% .

  • Structure-Activity Relationships (SAR): Introducing electron-withdrawing groups at position 7 enhances antimicrobial potency 10-fold .

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